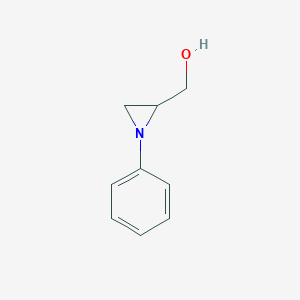

(1-Phenylaziridin-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

152494-12-7 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(1-phenylaziridin-2-yl)methanol |

InChI |

InChI=1S/C9H11NO/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |

InChI Key |

IGDGFTDCFCGNMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1C2=CC=CC=C2)CO |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Phenylaziridin 2 Yl Methanol

Enantioselective and Diastereoselective Synthesis

The creation of the two contiguous stereocenters in (1-Phenylaziridin-2-yl)methanol necessitates sophisticated asymmetric strategies to control the relative and absolute stereochemistry. Methodologies in this domain can be broadly categorized into asymmetric aziridination reactions, the use of chiral catalysts, and transformations from pre-existing chiral molecules.

Asymmetric Aziridination Reactions

Asymmetric aziridination involves the direct formation of the aziridine (B145994) ring onto a prochiral olefin in a stereocontrolled manner. While direct aziridination of allyl alcohol with aniline (B41778) derivatives is a conceivable route, achieving high enantioselectivity is a significant hurdle. Research in this area often focuses on the development of novel aminating agents and catalytic systems. One such approach involves the use of hydroxylamine-O-sulfonic acids as aminating reagents, which have shown promise in the direct N-H and N-alkyl aziridination of unactivated olefins. nih.gov

Another strategy is the aziridination of olefins using anilines as nonactivated N-atom precursors, catalyzed by rhodium(II) complexes. nih.gov This method requires an iodine(III) reagent as the stoichiometric oxidant and allows for the transfer of an N-aryl nitrene fragment. nih.gov Although not specifically detailed for cinnamyl alcohol to produce this compound, the broad applicability to various olefins and anilines suggests its potential. nih.gov

Chiral Catalyst-Mediated Approaches

The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of specific enantiomers from prochiral starting materials. For the synthesis of chiral aziridines, catalysts derived from vaulted binaphthol (VANOL) and vaulted biphenanthrol (VAPOL) ligands with triphenylborate have been effective in the asymmetric aziridination of N-dianisylmethylimines with ethyl diazoacetate. msu.edu This method provides access to N-H aziridines after a deprotection step. msu.edu

Ruthenium-catalyzed asymmetric transfer hydrogenation represents another powerful tool, particularly for the synthesis of chiral 1,2-amino alcohols, which are key precursors to aziridines. nih.gov This method has been successfully applied to the synthesis of several drug molecules containing the chiral 1,2-amino alcohol moiety with high enantioselectivity. nih.gov Iridium catalysts bearing chiral tridentate ferrocene-based phosphine (B1218219) ligands have also been developed for the asymmetric hydrogenation of β-amino ketones to yield chiral γ-amino alcohols. nih.gov By adjusting reaction conditions, such as the solvent, it is possible to selectively obtain either enantiomer of the product. rsc.org

A series of novel chiral ferrocenyl aziridino alcohols have been synthesized from L-serine and ferrocenecarboxaldehyde. These have been effectively used as chiral catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving enantioselectivities up to 98.8%. researchgate.net

Table 1: Chiral Catalyst-Mediated Synthesis of Aziridine Derivatives

| Catalyst/Ligand | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| VANOL/Triphenylborate | Asymmetric Aziridination | N-arylimine | Aziridine-2-carboxylate | >90% | High |

| VAPOL/Triphenylborate | Asymmetric Aziridination | N-arylimine | Aziridine-2-carboxylate | >90% | High |

| Chiral Ferrocenyl Aziridino Alcohols | Diethylzinc Addition | Aldehydes | Chiral Alcohols | up to 98.8% | Good |

| Ruthenium-based | Asymmetric Transfer Hydrogenation | α-Ketoamines | 1,2-Amino Alcohols | >99% | High |

Conversion from Chiral Precursors

An alternative and often highly effective strategy for obtaining enantiopure this compound is to start with a molecule that already possesses the desired stereochemistry. Chiral amino alcohols are ideal precursors for this purpose. For instance, enantiomerically pure 1,2-amino alcohols can be synthesized from L-phenylalanine through multi-enzyme cascade reactions. nih.gov These chiral amino alcohols can then be converted to the corresponding aziridines.

The synthesis of chiral aziridine ligands from chiral sources is a well-established method. For example, diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol has been synthesized for use in asymmetric alkylation reactions. researchgate.net This highlights the general principle of utilizing a chiral pool starting material to construct the desired chiral aziridine. The conversion of chiral amino alcohols to aziridines typically involves activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by intramolecular nucleophilic substitution by the amino group under basic conditions.

Chemo- and Regioselective Synthetic Routes

Beyond stereoselectivity, the synthesis of this compound must also address challenges of chemo- and regioselectivity. Chemoselectivity becomes crucial when multiple functional groups in the starting materials could potentially react. For instance, in the aziridination of an allylic alcohol, the reaction must be directed to the double bond without affecting the hydroxyl group.

Regioselectivity is a key consideration in the ring-opening of substituted epoxides with an amine, a common method for preparing 2-amino alcohols that can then be cyclized to aziridines. The nucleophilic attack of aniline on an unsymmetrical epoxide, such as glycidol, can potentially lead to two regioisomeric amino alcohols. To synthesize this compound, the reaction must favor the attack at the less substituted carbon of the epoxide. The choice of catalyst and reaction conditions plays a pivotal role in controlling this regioselectivity.

Recent developments have focused on transition-metal-free methods for chemo- and regioselective C-C bond formation, which can be relevant for synthesizing precursors to complex aziridines. nih.gov While not directly applied to this compound, these methods offer a blueprint for achieving high selectivity in complex molecular frameworks. nih.gov

Optimization of Reaction Parameters and Yields

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters to maximize yield and purity. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts. researchgate.net

For instance, in rhodium-catalyzed aziridination reactions, the choice of the rhodium catalyst and the oxidant are critical. nih.gov The solvent can also have a profound effect; in some cases, a mixture of solvents may be necessary to ensure the solubility of all reaction components. nih.gov The addition rate of reagents, such as an oxidant, can also be controlled to improve yields and minimize side reactions. nih.gov

In catalyst-mediated reactions, the catalyst loading is another important parameter to optimize. Ideally, the lowest possible catalyst loading should be used to achieve high conversion and selectivity, which is both economically and environmentally beneficial. For example, in some aziridination reactions, catalyst turnovers of up to 400 have been achieved while maintaining high enantioselectivity. msu.edu

Table 2: Optimization of a Representative Aziridination Reaction

| Parameter Varied | Conditions | Yield | Observations |

|---|---|---|---|

| Solvent | TFE/AcOEt (1:1) | 91% | Optimal for solubilizing reactants |

| Catalyst Loading | 10 mol% Rh₂(OAc)₄ | 91% | Sufficient for high conversion |

| Oxidant | PIFA (1.5 equiv) | 91% | Effective for N-atom transfer |

| Additive | MgO (3.3 equiv) | 91% | Necessary for optimal performance |

Data is representative of a highly optimized N-aryl aziridination and illustrates the types of parameters considered. nih.gov

Comprehensive Structural Characterization and Stereochemical Assignment

Advanced Spectroscopic Methods for Elucidation

The structural framework of (1-Phenylaziridin-2-yl)methanol would be definitively established through a combination of high-resolution spectroscopic techniques.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the aziridine (B145994) ring, and the hydroxymethyl group. The aromatic protons would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons of the three-membered aziridine ring are diastereotopic and would exhibit complex splitting patterns due to geminal and vicinal couplings. The methine proton (CH) at the C2 position would likely resonate as a multiplet, coupled to the methylene (B1212753) protons (CH₂) of the aziridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts for aziridine ring protons typically fall in the range of δ 1.0-3.0 ppm. The methylene protons of the hydroxymethyl group would also be diastereotopic and appear as a complex multiplet, further coupled to the hydroxyl proton. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The phenyl carbons would show signals in the aromatic region (δ 120-150 ppm). The two carbons of the aziridine ring are expected to resonate at a higher field, typically in the range of δ 30-50 ppm. The carbon of the hydroxymethyl group would likely appear around δ 60-70 ppm.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 7.5 | 120 - 150 |

| Aziridine-CH | 2.0 - 3.0 | 35 - 50 |

| Aziridine-CH₂ | 1.0 - 2.5 | 30 - 45 |

| CH₂OH | 3.5 - 4.5 | 60 - 70 |

| OH | Variable | - |

Note: These are estimated ranges based on general values for similar structural motifs and can vary based on solvent and substitution.

Advanced NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the phenyl, aziridine, and hydroxymethyl moieties. NOESY experiments could provide insights into the spatial proximity of protons, aiding in conformational analysis.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the aziridine and hydroxymethyl groups would be observed in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the phenyl ring would give rise to characteristic absorptions between 1450 and 1600 cm⁻¹. The C-N stretching of the aziridine ring and the C-O stretching of the primary alcohol would also produce distinct signals in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would give a strong Raman signal. americanpharmaceuticalreview.comaps.org The technique is often less sensitive to polar functional groups like O-H, but it can be very useful for identifying the skeletal vibrations of the carbon framework. The combination of IR and Raman spectra would allow for a more complete assignment of the vibrational modes. nih.govfrontiersin.orgmcmaster.ca

Expected Vibrational Frequencies for this compound Analogs

| Functional Group Vibration | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Aziridine) | 1200 - 1300 |

| C-O Stretch (Alcohol) | 1000 - 1200 |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and, consequently, its elemental composition. Techniques like electrospray ionization (ESI) or chemical ionization (CI) would likely be employed to generate the molecular ion [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural confirmation. acs.orgnih.govresearchgate.net Cleavage of the bond between the aziridine ring and the hydroxymethyl group, as well as fragmentation of the phenyl group, would be expected fragmentation pathways. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

As this compound possesses a chiral center at the C2 position of the aziridine ring, it can exist as a pair of enantiomers. X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. To achieve this, a single crystal of one of the enantiomers, or a derivative containing a heavy atom, would be required.

The resulting crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the three-dimensional arrangement of the atoms, confirming the connectivity and definitively establishing the relative stereochemistry of the substituents on the aziridine ring. For instance, it would show whether the phenyl group and the hydroxymethyl group are cis or trans to each other, although the nomenclature of the compound implies a specific isomer. The analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the solid-state conformation. researchgate.netnih.govresearchgate.net

Computational Approaches to Conformational Analysis

In conjunction with experimental methods, computational chemistry offers powerful tools for understanding the structure and properties of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to predict the geometries, energies, and spectroscopic properties of molecules. researchgate.netnih.govnih.govmdpi.com For this compound, DFT calculations would be employed to:

Optimize the molecular geometry: This would provide a theoretical model of the molecule's three-dimensional structure, including bond lengths and angles, which could be compared with experimental data if available.

Perform a conformational search: The molecule has rotational freedom around the C-N bond and the C-C bond of the hydroxymethyl group. DFT calculations can be used to identify the most stable conformers and to determine the energy barriers between them.

Predict spectroscopic data: DFT methods can be used to calculate theoretical NMR chemical shifts, IR, and Raman vibrational frequencies. researchgate.net These calculated values, when compared with experimental spectra, can aid in the assignment of signals and confirm the proposed structure. nih.gov

By employing a suitable functional and basis set, DFT studies can provide a deep understanding of the structural and electronic properties of this compound at the molecular level.

Molecular Modeling and Dynamics Simulations

Molecular modeling of this compound would commence with the construction of its 3D structure. This process involves defining the connectivity of the atoms and assigning initial bond lengths, bond angles, and dihedral angles. The resulting model would then be subjected to energy minimization using force fields like AMBER, CHARMM, or OPLS. This optimization process seeks to find the lowest energy conformation of the molecule by adjusting its geometry.

A critical aspect of the molecular modeling of this compound is the conformational analysis. The molecule possesses several rotatable bonds, primarily the C-N bond between the phenyl group and the aziridine ring, and the C-C bond between the aziridine ring and the methanol (B129727) group. Rotation around these bonds gives rise to different conformers with varying steric and electronic energies. Computational methods can be employed to map the potential energy surface as a function of the key dihedral angles, identifying the most stable, low-energy conformations.

Molecular dynamics simulations would extend this analysis by introducing temperature and simulating the movement of the atoms over time. An MD simulation would solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the dynamic behavior of this compound. This would allow for the exploration of the conformational landscape and the time scales of transitions between different conformational states. Furthermore, simulations in different solvent environments, such as water or a non-polar solvent, could be performed to understand how intermolecular interactions influence the molecule's structure and dynamics.

Stereochemical Assignment:

Molecular modeling can be a powerful tool in the assignment of stereochemistry. For this compound, which has a chiral center at the C2 position of the aziridine ring, computational methods can help to distinguish between the (R) and (S) enantiomers. By calculating the theoretical optical rotation or circular dichroism (CD) spectra for each enantiomer, these theoretical predictions can be compared with experimental data to determine the absolute configuration of a synthesized sample.

The following tables represent the type of data that would be generated from molecular modeling and dynamics simulations of this compound. Please note that these are representative examples and not experimentally derived data.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C(phenyl)-N | 1.40 |

| N-C2 | 1.48 |

| C2-C3 | 1.49 |

| N-C3 | 1.48 |

| C2-C(methanol) | 1.52 |

| C(methanol)-O | 1.43 |

| Bond Angles (degrees) | |

| C(phenyl)-N-C2 | 118.5 |

| N-C2-C3 | 59.8 |

| C2-C3-N | 60.1 |

| N-C2-C(methanol) | 115.2 |

| C2-C(methanol)-O | 112.7 |

| Key Dihedral Angles (degrees) | |

| C(phenyl)-N-C2-C(methanol) | 135.0 |

| N-C2-C(methanol)-O | 65.0 |

Table 2: Relative Energies of Key Conformers of this compound from Conformational Analysis

| Conformer | Dihedral Angle (C-N-C2-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.0 |

| Syn-clinal (Gauche) | 60° | 1.2 |

| Anti-clinal | 120° | 2.5 |

| Syn-periplanar | 0° | 4.8 |

Elucidation of Chemical Reactivity and Transformation Pathways

Aziridine (B145994) Ring-Opening Reactions

The reactivity of the aziridine ring in (1-Phenylaziridin-2-yl)methanol is characterized by its cleavage upon interaction with a wide range of reagents. These reactions can be broadly categorized into nucleophilic and electrophilic ring-opening mechanisms, with the former being more extensively studied. The regioselectivity and stereochemistry of these transformations are critical aspects of their synthetic utility.

Due to the polarized nature of the carbon-nitrogen bonds and the ring strain, the carbon atoms of the aziridine ring are electrophilic and thus susceptible to attack by nucleophiles. The N-phenyl group, being electron-withdrawing, can further enhance the electrophilicity of the ring carbons. These reactions can be promoted under acidic, basic, or neutral conditions, as well as by thermal or photochemical means.

The ring-opening of aziridines is significantly accelerated in the presence of acids. Brønsted acids protonate the nitrogen atom of the aziridine ring, forming a highly reactive aziridinium (B1262131) ion. This protonation enhances the leaving group ability of the nitrogen atom and further activates the ring carbons towards nucleophilic attack.

In the case of this compound, the protonated aziridinium ion can be attacked by various nucleophiles. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. Under strongly acidic conditions that favor an S_N1-like mechanism, the nucleophile preferentially attacks the more substituted carbon atom (C2) due to the stabilization of the partial positive charge by the adjacent phenyl group. Conversely, under conditions that favor an S_N2 mechanism, the nucleophile will attack the less sterically hindered carbon atom (C3). capes.gov.brmasterorganicchemistry.com For instance, the reaction with hydrohalic acids (HX) would lead to the formation of the corresponding halo-substituted amino alcohol. The hydrolysis of this compound in acidic aqueous media would yield a 1-phenylamino-1,2-diol. masterorganicchemistry.com

| Nucleophile | Acid Catalyst | Predominant Site of Attack | Product Type |

| Water (H₂O) | H₂SO₄ | More substituted carbon | Diol |

| Alcohol (ROH) | H₂SO₄ | More substituted carbon | Amino ether |

| Halide (X⁻) | HX | Varies with conditions | Haloamine |

Lewis acids are highly effective in promoting the ring-opening of aziridines by coordinating to the nitrogen atom, which increases the electrophilicity of the ring carbons. A variety of Lewis acids, such as zinc triflate (Zn(OTf)₂), have been employed for this purpose. nih.gov These reactions typically proceed via an S_N2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of the C-N bond with inversion of stereochemistry. nih.gov

For this compound, the reaction with alcohols in the presence of a Lewis acid would lead to the regioselective formation of β-amino ethers. The attack of the alcohol nucleophile would preferentially occur at the less sterically hindered C3 position, yielding a 1-alkoxy-2-(phenylamino)propan-3-ol derivative. This regioselectivity is a common feature in Lewis acid-mediated ring-openings of 2-substituted aziridines. nih.gov Similarly, reactions with other nucleophiles like amines or thiols would furnish the corresponding diamines or amino thiols.

| Aziridine Substituent | Lewis Acid | Alcohol | Product | Yield (%) |

| 2-Phenyl-N-tosyl | Zn(OTf)₂ | Methanol (B129727) | 2-Methoxy-1-phenyl-N-tosylethanamine | 91 |

| 2-Phenyl-N-tosyl | Sc(OTf)₃ | Ethanol (B145695) | 2-Ethoxy-1-phenyl-N-tosylethanamine | 88 |

| 2-Phenyl-N-tosyl | Zn(OTf)₂ | Isopropanol | 2-Isopropoxy-1-phenyl-N-tosylethanamine | 85 |

Data is illustrative for N-tosylaziridines, which are electronically similar to N-phenylaziridines in terms of activation. nih.gov

Thermal and photochemical conditions can also induce the ring-opening of aziridines. Thermally, aziridines can undergo electrocyclic ring-opening to form azomethine ylides. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For this compound, heating would likely lead to the formation of an azomethine ylide, which is a 1,3-dipole. This intermediate can then be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. The stereochemistry of this process is governed by the Woodward-Hoffmann rules, with thermal reactions of 6-electron systems like this proceeding in a disrotatory manner. masterorganicchemistry.comorganicchemistrydata.org

Photochemical excitation of N-phenylaziridines can also lead to the generation of azomethine ylide radical cations. wikipedia.org This process involves an initial oxidation of the N-phenyl group, followed by ring cleavage. These reactive intermediates can participate in a variety of subsequent reactions. The specific outcome of the photochemical ring-opening would depend on the wavelength of light used and the presence of other reactants.

While less common than nucleophilic ring-opening, the aziridine ring can, in principle, react with certain electrophiles. These reactions typically involve the initial attack of the electrophile on the nitrogen atom, especially if it is not substituted with a strongly electron-withdrawing group. However, for N-phenylaziridines, the nitrogen lone pair is less nucleophilic due to delocalization into the phenyl ring.

An alternative pathway for electrophilic interaction is the reaction with species that can add across the C-C bond of the aziridine, although this is not a typical ring-opening mechanism. More relevant are reactions with electrophiles like halogens. The reaction of haloaziridines with nucleophiles can proceed through a rearrangement involving the departure of a halide ion. nih.gov While this compound itself is not a haloaziridine, this highlights a potential mode of reactivity for related derivatives.

The products of aziridine ring-opening, particularly 2-amino alcohols, can undergo subsequent rearrangement reactions. A notable example is the aza-Payne rearrangement, which is analogous to the Payne rearrangement of 2,3-epoxy alcohols. wikipedia.orgorganicreactions.org Under basic conditions, the alkoxide formed from the deprotonation of the hydroxyl group in the ring-opened product can attack the carbon bearing the amino group, leading to the formation of a new epoxide and the release of an amine. This process is reversible and can be used to isomerize 1,2-amino alcohols.

For the product derived from the ring-opening of this compound, such as a 1,2-amino alcohol, treatment with a base could initiate an aza-Payne rearrangement, leading to an equilibrium between two isomeric epoxy amines. The position of this equilibrium and the potential for subsequent reactions would depend on the specific structure and reaction conditions. organicreactions.org Furthermore, β-amino alcohols can undergo rearrangement via aziridinium intermediates upon activation of the hydroxyl group, leading to the migration of the amino group. rsc.orgresearchgate.net

Nucleophilic Ring-Opening with Diverse Nucleophiles

Functional Group Transformations of the Hydroxyl Moiety

The primary alcohol functionality in this compound is a key site for synthetic modification, enabling a variety of transformations that can introduce new functional groups or build more complex molecular architectures.

Oxidation and Reduction Reactions

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (1-phenylaziridin-2-yl)carbaldehyde, or further to the carboxylic acid, 1-phenylaziridine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the selective oxidation to the aldehyde, while stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would lead to the carboxylic acid.

In related systems, such as nitrogen-containing heteroaryl-2-methanols, silver(I) oxide (Ag₂O) has been used to mediate a mild oxidation to form esters directly in the presence of an alkyl halide. researchgate.net For instance, the oxidation of pyridine-2-methanol derivatives with Ag₂O and 2-iodopropane (B156323) in dioxane yields the corresponding isopropyl esters. researchgate.net A similar strategy could potentially be applied to this compound. Furthermore, electrochemical methods, which are considered green and efficient, have been developed for methanol oxidation on nickel-based catalysts, where Ni(OH)₂ is oxidized to NiOOH, the active species for alcohol oxidation. nih.govrsc.org

Reduction: The reduction of the hydroxyl group itself is not a common transformation. However, the precursor ketone, (1-phenylaziridin-2-yl)methanone, can be reduced to form this compound. This is a crucial step in the synthesis of chiral versions of the alcohol. Asymmetric catalytic hydrogenation of the ketone using a chiral catalyst, such as an Iridium complex with a chiral ligand, can produce the (R)- or (S)-enantiomer of the alcohol with high enantioselectivity. google.com For example, the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using an Ir/[chiral ligand] catalyst system affords the corresponding (R)-alcohol in high yield and with an enantiomeric excess (ee) value often exceeding 99%. google.com

Esterification, Etherification, and Amidation

The hydroxyl group readily undergoes traditional functionalization reactions to form esters, ethers, and amides, providing pathways to a wide array of derivatives.

Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). For instance, reaction with acetic anhydride (B1165640) would yield (1-phenylaziridin-2-yl)methyl acetate. In a broader context, the esterification of fluorinated aromatic carboxylic acids with methanol has been effectively catalyzed by heterogeneous catalysts like the metal-organic framework UiO-66-NH₂, demonstrating modern approaches to ester formation. google.comresearchgate.net

Etherification: The formation of ethers from this compound can be achieved under various conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Chemoselective methods have also been developed for the etherification of benzylic alcohols, which could be applicable here. One such method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol to selectively convert benzyl (B1604629) alcohols to their corresponding methyl or ethyl ethers, leaving other types of hydroxyl groups intact. nih.gov

Amidation: While less common, the hydroxyl group can be converted into an amide. This transformation is not direct and typically involves a two-step process. First, the alcohol is converted into a better leaving group, for example, by tosylation to form a tolylsulfonate. This intermediate can then be displaced by an amine to form the corresponding amino derivative. A more direct, albeit high-temperature, method involves the reaction of an alcohol with an amide in supercritical water without a catalyst. For example, 1-hexyl alcohol reacts with acetamide (B32628) under these conditions to form the corresponding N-hexylacetamide. rsc.org

Formation of Complex Scaffolds via Hydroxyl Derivatization

The hydroxyl group serves as a crucial handle for derivatization, enabling the incorporation of the this compound unit into larger, more complex molecular systems. nih.gov By converting the hydroxyl group into other functionalities such as esters, ethers, or halides, it can be linked to other molecules through various coupling reactions.

This strategy is fundamental in medicinal chemistry and materials science. For example, derivatives of (pyridin-2-yl)methanol have been used as key building blocks for the synthesis of novel and selective antagonists for the TRPV3 ion channel, which are targets for treating pain and inflammation. nih.gov The synthesis of these complex antagonists involves systematic optimization and derivatization of the initial methanol moiety. nih.gov The ability to derivatize the hydroxyl group allows for fine-tuning of the molecule's steric and electronic properties, which is essential for developing compounds with specific biological activities or material properties. researchgate.netnih.gov

Reactivity of the N-Phenyl Substituent

The N-phenyl group is not merely a passive substituent; its aromatic character allows for a range of reactions that can modify the periphery of the molecule, further diversifying its chemical utility.

Aromatic Substitution Reactions

The N-phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. researchgate.net The regiochemical outcome of these reactions is dictated by the electronic properties of the N-aziridinylmethanol substituent.

The nitrogen atom of the aziridine ring is directly attached to the phenyl ring. Its lone pair of electrons can be delocalized into the aromatic system, which generally makes it an activating group and an ortho, para-director. organicchemistrytutor.comyoutube.comlibretexts.org However, the nitrogen is also part of a strained, three-membered ring and is attached to a methanol group, which can influence its electronic effect. In a similar system, N-phenylbenzamide, the amide group (-NH-CO-Ph) is an ortho, para-director for the phenyl ring attached to the nitrogen. stackexchange.com By analogy, the -(aziridin-2-yl)methanol group is expected to direct incoming electrophiles to the ortho and para positions of the N-phenyl ring. Steric hindrance from the aziridine ring might favor substitution at the less hindered para position.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield a mixture of o-nitro and p-nitro substituted products.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would result in ortho- and para-bromination. britannica.com Similarly, chlorination can be achieved with Cl₂ and FeCl₃. The use of N-halosuccinimides (NCS, NBS) can also be employed for halogenation under milder conditions. researchgate.net

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)aziridin-2-yl)methanol |

| Bromination | Br₂, FeBr₃ | (1-(4-Bromophenyl)aziridin-2-yl)methanol |

| Chlorination | Cl₂, FeCl₃ | (1-(4-Chlorophenyl)aziridin-2-yl)methanol |

Cross-Coupling and Other Metal-Catalyzed Transformations

The N-phenylaziridine scaffold is amenable to various metal-catalyzed reactions, offering powerful tools for C-C and C-N bond formation. While the phenyl group itself can participate in cross-coupling reactions if first converted to a halide or triflate, the aziridine ring itself is often the primary site of reactivity in such transformations.

A notable reaction involving a close analogue, 1-ethyl-2-phenylaziridine, is the cerium-catalyzed cycloaddition with carbon dioxide (CO₂). acs.orgacs.org This reaction, co-catalyzed by tetrabutylammonium (B224687) bromide (TBAB), proceeds efficiently to form 5-phenyl-4-ethyloxazolidin-2-one, demonstrating the ability of the aziridine ring to undergo ring-opening and functionalization. acs.orgacs.org A similar reaction with this compound would be expected to yield the corresponding oxazolidinone with a hydroxymethyl group.

Furthermore, nickel-catalyzed cross-coupling reactions are known for N-substituted aziridines. These reactions can involve the cleavage of a C-N bond within the aziridine ring. For instance, nickel catalysis enables the cross-coupling of alkyl aziridines with organozinc reagents (Negishi coupling), representing a rare example of using a C(sp³)-N bond as an electrophile.

| Reaction Type | Substrate Analogue | Catalyst System | Product Type |

| CO₂ Cycloaddition | 1-Ethyl-2-phenylaziridine | Ce-based MOF, TBAB | Oxazolidinone |

| CS₂ Cycloaddition | 1-Ethyl-2-phenylaziridine | Ce-based MOF, TBAB | Thiazolidine-2-thione |

Cycloaddition and Annulation Reactions Involving the Aziridine Ring

The strained three-membered ring of this compound is a versatile synthon in organic chemistry, particularly in cycloaddition and annulation reactions. The inherent ring strain of the aziridine nucleus makes it susceptible to ring-opening reactions, which can generate reactive intermediates capable of participating in various pericyclic reactions. This section elucidates the chemical reactivity of this compound in such transformations, with a focus on the formation of new carbocyclic and heterocyclic ring systems.

The principal pathway for the participation of N-aryl aziridines in cycloaddition reactions involves their conversion into azomethine ylides. nih.govrsc.org This transformation can be initiated either thermally or photochemically, leading to the cleavage of the carbon-carbon bond of the aziridine ring. The resulting azomethine ylide is a 1,3-dipole that can readily react with a variety of dipolarophiles in [3+2] cycloaddition reactions to afford five-membered heterocyclic rings, such as pyrrolidines. nih.govorganic-chemistry.org

The presence of a phenyl group on the nitrogen atom and a hydroxymethyl group at the C-2 position of the aziridine ring in this compound is expected to influence the stereochemical and regiochemical outcomes of these cycloaddition reactions. The phenyl group can stabilize the azomethine ylide through conjugation, while the hydroxymethyl group can introduce stereocontrol in the cycloaddition process.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides generated from N-aryl aziridines with electron-deficient alkenes and alkynes is a well-established method for the synthesis of highly substituted pyrrolidine (B122466) and dihydropyrrole derivatives. organic-chemistry.orgresearchgate.net The reaction proceeds in a concerted manner, and its regioselectivity is governed by the electronic properties of both the azomethine ylide and the dipolarophile. masterorganicchemistry.com

In the case of this compound, thermal or photochemical induction would lead to the formation of an azomethine ylide. The subsequent reaction of this ylide with a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or N-phenylmaleimide, would yield the corresponding cycloadduct. The stereochemistry of the starting aziridine is often transferred to the product, leading to stereospecific or stereoselective transformations. cdnsciencepub.com

The following table summarizes representative examples of [3+2] cycloaddition reactions of N-arylaziridines with various dipolarophiles, illustrating the general reactivity pattern expected for this compound.

| Aziridine Derivative | Dipolarophile | Reaction Conditions | Product | Yield (%) | Ref. |

| 1,2,3-Triphenylaziridine | Dimethyl acetylenedicarboxylate | Toluene, reflux | 2,5-dihydropyrrole derivative | 85 | cdnsciencepub.com |

| 1-(4-Methoxyphenyl)-2-phenylaziridine | N-Phenylmaleimide | Xylene, reflux | Pyrrolidine derivative | 92 | cdnsciencepub.com |

| 1-Phenyl-2-benzoylaziridine | Methyl acrylate | Benzene, reflux | Pyrrolidine derivative | 78 | nih.gov |

Table 1: Examples of [3+2] Cycloaddition Reactions of N-Arylaziridines

Annulation Reactions

Annulation reactions involving the aziridine ring of this compound can also be envisioned, leading to the formation of fused ring systems. These reactions may proceed through a stepwise mechanism involving the initial ring-opening to an azomethine ylide, followed by an intramolecular cyclization. Alternatively, they can occur via a concerted pericyclic process.

For instance, the reaction of an aziridine with a substrate containing both a dipolarophilic moiety and a nucleophilic or electrophilic center could lead to a tandem cycloaddition-cyclization sequence, resulting in the formation of a polycyclic architecture. While specific examples for this compound are not extensively documented, the general reactivity of N-aryl aziridines suggests the feasibility of such transformations.

The data in the table below showcases annulation reactions of aziridines that result in the formation of fused heterocyclic systems, providing a model for the potential reactivity of this compound.

| Aziridine Derivative | Reactant | Reaction Conditions | Product | Yield (%) | Ref. |

| Azirino[1,2-a]quinoxaline | Dimethyl acetylenedicarboxylate | Toluene, reflux | 1,2-Fused 4,5-dihydro-1H-azepine | 75 | cdnsciencepub.com |

| 1-Benzyl-2,3-diphenylaziridine | 1-Cyclobutene-1,2-dicarboxylate | Toluene, reflux | Fused pyrrolidine derivative | 88 | cdnsciencepub.com |

Table 2: Examples of Annulation Reactions of Aziridines

Mechanistic Investigations into Key Transformations of 1 Phenylaziridin 2 Yl Methanol

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on how reaction rates are influenced by factors such as reactant concentrations, temperature, and solvent polarity. For the transformations of (1-Phenylaziridin-2-yl)methanol, particularly acid-catalyzed ring-opening reactions, kinetic analysis helps to determine the molecularity of the rate-determining step.

A common transformation of this compound is its solvolysis in an acidic medium. The reaction rate can be monitored using techniques like UV-Vis spectroscopy, by observing the change in absorbance of the phenyl-substituted chromophore, or by NMR spectroscopy, by tracking the disappearance of the reactant and the appearance of the product signals over time.

The rate law for such a reaction is often expressed as:

Rate = kobs[this compound]a[H+]b

where kobs is the observed rate constant, and 'a' and 'b' are the orders of the reaction with respect to the aziridine (B145994) and the acid catalyst, respectively. Typically, for an A-1 type mechanism, the reaction would be first order in both the substrate and the acid.

Table 1: Hypothetical Rate Data for the Acid-Catalyzed Methanolysis of this compound at 25°C

| Experiment | [Aziridine] (M) | [H+] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 3.0 x 10-5 |

From this illustrative data, doubling the concentration of the aziridine doubles the rate, indicating the reaction is first order with respect to the aziridine. Similarly, doubling the acid concentration also doubles the rate, showing a first-order dependence on the acid concentration. This would suggest a rate-determining step involving both the aziridine and a proton.

Further insights can be gained by studying the effect of substituents on the phenyl ring. By applying the Hammett equation, a linear free-energy relationship, one can correlate the reaction rates with the electronic properties of the substituents. A negative ρ (rho) value would indicate the buildup of positive charge in the transition state, consistent with a mechanism involving a carbocation-like species.

Identification of Intermediates and Transition States

The direct observation or trapping of reactive intermediates provides compelling evidence for a proposed reaction mechanism. In the transformations of this compound, key intermediates could include protonated aziridinium (B1262131) ions and carbocationic species formed upon ring-opening.

In the acid-catalyzed ring-opening of this compound, the first step is the protonation of the aziridine nitrogen to form an aziridinium ion. This highly strained intermediate is susceptible to nucleophilic attack. The regioselectivity of this attack is a key mechanistic question. Attack at the less substituted carbon (C3) would proceed via an SN2-like mechanism, while attack at the more substituted benzylic carbon (C2) might involve a transition state with significant carbocationic character.

Spectroscopic techniques can be employed to identify these intermediates. Low-temperature NMR spectroscopy can sometimes allow for the direct observation of protonated species or other transient intermediates that are longer-lived at reduced temperatures.

Trapping experiments can also be utilized. For instance, in the presence of a potent nucleophile that is different from the solvent, the formation of a new product can indicate the intermediacy of a reactive species that is captured by the trapping agent.

The nature of the transition state is often inferred from kinetic data and computational studies. For example, a large negative entropy of activation (ΔS‡) would suggest a highly ordered transition state, characteristic of an SN2 mechanism. Conversely, a smaller, or even positive, entropy of activation might point towards a more dissociative, SN1-like transition state.

Isotope Labeling and Stereochemical Probe Experiments

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a reaction. In the context of this compound transformations, deuterium labeling can be particularly informative.

For instance, conducting the ring-opening reaction in a deuterated solvent like CH3OD can reveal the point of nucleophilic attack. If the deuterium atom from the solvent is incorporated at the hydroxymethyl-bearing carbon, it provides evidence for nucleophilic attack at that position.

The kinetic isotope effect (KIE) can also be measured. By replacing a hydrogen atom with deuterium at a position involved in bond-breaking in the rate-determining step, a primary KIE (typically kH/kD > 2) may be observed. The absence of a significant KIE can suggest that the C-H bond is not broken in the rate-determining step.

Stereochemical probe experiments are crucial for understanding the three-dimensional course of a reaction. Starting with an enantiomerically pure sample of this compound, the stereochemistry of the ring-opened product can be determined.

Table 2: Stereochemical Outcome of Nucleophilic Ring-Opening of Chiral this compound

| Starting Material | Nucleophile | Product | Stereochemical Outcome |

| (R)-(1-Phenylaziridin-2-yl)methanol | Methanol (B129727)/H+ | (S)-2-Methoxy-2-phenylethan-1-amine | Inversion of configuration |

| (R)-(1-Phenylaziridin-2-yl)methanol | Azide (B81097) (N3-) | (S)-2-Azido-2-phenylethan-1-amine | Inversion of configuration |

An inversion of stereochemistry at the reaction center is a hallmark of an SN2 mechanism, where the nucleophile attacks from the backside relative to the leaving group (in this case, the nitrogen atom of the aziridinium ring). Retention of stereochemistry, or racemization, would suggest alternative mechanisms, possibly involving an SN1 pathway with a planar carbocation intermediate.

Computational Mechanistic Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows for the in-silico modeling of reaction pathways, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products.

For the transformations of this compound, computational modeling can be used to:

Determine the most stable conformations of the reactant and potential intermediates.

Map the potential energy surface of the reaction, identifying the lowest energy pathway.

Calculate the activation energies for different possible mechanistic steps, allowing for a comparison of their feasibility.

Visualize the geometries of transition states , providing insights into the nature of bond-making and bond-breaking processes.

Predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates, which can be compared with experimental data.

For example, DFT calculations could be used to compare the activation barriers for nucleophilic attack at the C2 and C3 positions of the protonated aziridinium ion derived from this compound. The results of such a study would provide a theoretical basis for the observed regioselectivity.

Table 3: Illustrative Calculated Activation Energies (in kcal/mol) for the Methanolysis of Protonated this compound

| Reaction Pathway | Transition State Geometry | Calculated ΔG‡ (kcal/mol) |

| SN2 attack at C2 | Trigonal bipyramidal-like | 18.5 |

| SN2 attack at C3 | Trigonal bipyramidal-like | 22.1 |

| SN1-like (C2-N bond cleavage) | Planar carbocation-like | 25.3 |

These hypothetical computational results would suggest that the SN2 pathway at the benzylic C2 carbon is the most favorable, consistent with experimental observations of regioselectivity and stereochemical inversion.

Stereochemical Control and Chirality in 1 Phenylaziridin 2 Yl Methanol Chemistry

Diastereoselectivity in Synthetic Conversions

The synthesis of (1-Phenylaziridin-2-yl)methanol can result in the formation of two diastereomers: cis and trans. The relative orientation of the substituents on the aziridine (B145994) ring is determined by the synthetic route and the reaction conditions employed. One common approach to synthesizing 2-substituted aziridines is through the reduction of the corresponding α-amino ketones. The diastereoselectivity of this reduction is influenced by the nature of the reducing agent and the steric and electronic properties of the substituents.

For instance, the reduction of an α-dialkylamino ketone with a bulky reducing agent often proceeds with high syn-selectivity, following the Felkin-Ahn model, where the nucleophilic hydride attacks from the least hindered face. Conversely, reductions of α-monoalkylamino ketones can show anti-selectivity. researchgate.net In the context of synthesizing this compound, a potential precursor would be 1-phenyl-2-(N-phenylamino)ethan-1-one. The diastereoselective reduction of the ketone functionality would be a critical step in controlling the relative stereochemistry of the resulting alcohol and the adjacent chiral center of the aziridine ring.

Another synthetic strategy involves the aziridination of an appropriate alkene. The diastereoselectivity of this process is highly dependent on the geometry of the starting alkene and the nature of the aziridinating agent. For example, the reaction of a (Z)-alkene can lead preferentially to the cis-aziridine, while an (E)-alkene can yield the trans-aziridine, although the degree of stereoselectivity can vary.

| Precursor Type | Reaction | Potential Diastereomeric Outcome for this compound | Influencing Factors |

| α-(N-Phenylamino)ketone | Reduction | syn or anti diol precursor | Reducing agent, solvent, temperature |

| Alkenyl precursor | Aziridination | cis or trans aziridine | Alkene geometry, aziridinating agent |

Enantioselectivity in Catalytic Processes

Achieving enantiocontrol in the synthesis of this compound is crucial for accessing single enantiomers, which is often a requirement for pharmaceutical applications. A powerful strategy for introducing chirality is through enantioselective catalytic aziridination of an alkene precursor, such as styrene (B11656). Various transition metal catalysts, particularly those based on copper, rhodium, and ruthenium, have been developed for this purpose. nih.govnih.govresearchgate.net

The choice of the chiral ligand coordinated to the metal center is paramount in determining the enantiomeric excess (ee) of the resulting aziridine. For example, copper complexes with bis(oxazoline) ligands have been shown to catalyze the aziridination of styrene derivatives with high enantioselectivity. nih.gov Similarly, chiral rhodium(III) indenyl catalysts have been successfully employed for the enantioselective aziridination of unactivated terminal alkenes. nih.govresearchgate.net Computational studies suggest that the enantioselectivity arises from steric clashes between the alkene and the amide intermediate in the catalytic cycle, favoring the formation of one enantiomer over the other. nih.govresearchgate.net

Subsequent reduction of the ester or other functional group at the 2-position of the enantiomerically enriched aziridine would then yield the desired this compound.

| Catalyst System | Alkene Precursor | Potential Enantiomeric Excess (ee) | Key Ligand Features |

| Copper(I) with Bis(oxazoline) | Styrene | High | C2-symmetric chiral ligand |

| Rhodium(III) with Indenyl Ligand | Styrene | Excellent | Planar chiral ligand |

| Ruthenium(II) with Salen Ligand | Styrene | Good to High | Schiff base ligand |

Retention and Inversion of Configuration During Reactions

The stereochemical integrity of the chiral centers in this compound during subsequent chemical transformations is a critical consideration. The three-membered aziridine ring is strained and susceptible to ring-opening reactions by nucleophiles. The stereochemical outcome of these reactions, whether it proceeds with retention or inversion of configuration, is dependent on the reaction mechanism, which is in turn influenced by the nature of the nucleophile, the solvent, and any activating groups on the aziridine nitrogen.

Nucleophilic attack on an activated aziridinium (B1262131) ion generally proceeds via an SN2-type mechanism, resulting in an inversion of configuration at the carbon atom being attacked. The regioselectivity of the attack, whether at C2 or C3, is governed by steric and electronic factors of the substituents on the aziridine ring. researchgate.net For this compound, nucleophilic attack at the C2 position would lead to inversion of its stereochemistry.

| Reaction Type | Nucleophile | Expected Stereochemical Outcome at C2 | Mechanistic Pathway |

| Acid-catalyzed ring opening | Strong nucleophile (e.g., halide) | Inversion of configuration | SN2 |

| Base-catalyzed ring opening | Strong nucleophile (e.g., alkoxide) | Inversion of configuration | SN2 |

| Intramolecular cyclization | - | Retention or Inversion | Dependent on reaction specifics |

Chiral Resolution and Separation Methodologies

When a synthesis of this compound results in a racemic or diastereomeric mixture, chiral resolution or separation techniques are necessary to isolate the individual stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds. nih.gov For the separation of this compound, a normal-phase or reversed-phase HPLC method with a suitable chiral column, such as a Chiralpak® or Chiralcel® column, would be a primary approach. The choice of mobile phase, typically a mixture of alkanes and alcohols for normal phase or aqueous buffers with organic modifiers for reversed phase, is critical for achieving optimal separation. researchgate.net

Another approach to chiral resolution is through the formation of diastereomeric derivatives . The racemic this compound can be reacted with a chiral resolving agent, such as a chiral carboxylic acid or isocyanate, to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques like crystallization or achiral chromatography. Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers of this compound. nih.gov

Enzymatic resolution offers a green and highly selective alternative. Lipases are commonly used enzymes that can selectively acylate one enantiomer of an alcohol in a racemic mixture, allowing for the separation of the unreacted enantiomer from the acylated product. This method has been successfully applied to the resolution of structurally related compounds like 1-phenylethanol (B42297) and could potentially be adapted for this compound.

| Separation Method | Principle | Key Components/Reagents |

| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase | Chiral column (e.g., polysaccharide-based), optimized mobile phase |

| Diastereomeric Derivatization | Formation of separable diastereomers | Chiral resolving agent (e.g., (R)-(+)-α-methylbenzyl isocyanate), subsequent cleavage |

| Enzymatic Resolution | Enantioselective enzymatic transformation | Lipase, acyl donor (e.g., vinyl acetate) |

Synthesis and Exploration of Derivatives and Analogues

Creation of Substituted Aziridine (B145994) Frameworks

The (1-Phenylaziridin-2-yl)methanol framework serves as a valuable starting point for the synthesis of various substituted aziridine derivatives. The inherent ring strain of the aziridine moiety, coupled with the presence of the hydroxymethyl group, provides multiple avenues for synthetic modification.

One notable application involves the synthesis of multi-substituted pyrroles. Research has demonstrated that aziridines bearing a phenyl substituent can undergo regioselective ring-opening followed by cyclization to yield pyrrole (B145914) compounds. For instance, in the presence of trimethylsilyl (B98337) azide (B81097) (TMSN₃), an aziridine with a phenyl group at the R² position can be converted to a pyrrole derivative in significant yields. researchgate.net This transformation highlights the utility of the aziridine ring as a precursor to five-membered nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

The ability to introduce a range of substituents onto the aziridine core is crucial for creating diverse molecular architectures. The specific substitution pattern on the aziridine ring can influence the stereochemical outcome of subsequent reactions, making these frameworks valuable as chiral auxiliaries in asymmetric synthesis. nih.govwikipedia.org

Generation of Novel Amino Alcohol and Diamine Derivatives

The ring-opening of the aziridine in this compound is a key strategy for generating novel amino alcohol and diamine derivatives. The regioselectivity of this ring-opening is a critical factor, often influenced by the nature of the nucleophile and the reaction conditions.

The synthesis of 1,2-diamines can be achieved through the nucleophilic ring-opening of N-aryl aziridines. Studies have shown that the aminolysis of meso-N-phenyl aziridines, catalyzed by Lewis acids such as scandium triflate (Sc(OTf)₃), can efficiently produce valuable 1,2-diamines in good to excellent yields. This method is compatible with a range of functional groups on both the aziridine and the attacking amine. The reaction proceeds via a regio- and stereoselective S_N2-type ring-opening. While this has been demonstrated on related N-phenyl aziridines, the principle is applicable to derivatives of this compound.

Similarly, β-amino alcohols can be synthesized from their corresponding 2-phenyl-N-alkyl aziridines. These compounds have been investigated for their biological activity and their ability to interact with DNA. nih.gov The synthesis of these amino alcohols often involves the ring-opening of the aziridine precursor.

Table 1: Synthesis of Diamine Derivatives from N-Aryl Aziridines

| Catalyst | Aziridine Substrate | Amine Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sc(OTf)₃ | meso-N-phenyl aziridine | Various | 1,2-diamine | Good to Excellent | General method |

| Iron Complex | meso-N-aryl aziridine | Various | 1,2-diamine | Excellent | General method |

Utilization as a Scaffold for Complex Molecule Synthesis

The unique structural features of this compound make it an attractive scaffold for the synthesis of more complex and biologically relevant molecules. Its role as a chiral synthon, combined with the potential for further functionalization, allows for the construction of intricate molecular architectures. nih.gov

The N-(1-phenylethyl)aziridine framework, a close analogue, has been extensively used as a chiron in the synthesis of various natural products and approved drugs. nih.gov This includes the synthesis of alkaloids, sphingoids, and ceramides. The strategies developed for these syntheses often involve the regioselective reductive ring-opening of the aziridine, followed by functionalization at the C2 position. For example, the synthesis of (-)-cathinone, a natural stimulant, was achieved starting from an aldehyde derived from an N-(1-phenylethyl)aziridine-2-methanol. The synthesis involved the addition of a phenylmagnesium bromide, followed by a stepwise hydrogenation to open the aziridine ring and subsequent oxidation. nih.gov

The diastereoselective nature of reactions involving aziridine-based chiral auxiliaries is a key advantage. For instance, the alkylation of amides derived from pseudoephedrine, another chiral auxiliary, directs the configuration of the product. nih.gov A similar principle of stereocontrol can be applied when using this compound and its derivatives as chiral auxiliaries, enabling the synthesis of enantiomerically enriched compounds. researchgate.net The ability to control the stereochemistry at multiple centers is crucial in the synthesis of complex bioactive molecules.

Applications in Advanced Organic Synthesis and Catalysis

Building Block for Nitrogen-Containing Heterocyclic Systems

The ring-opening reactions of (1-Phenylaziridin-2-yl)methanol and its derivatives provide a powerful strategy for the synthesis of various larger nitrogen-containing heterocyclic systems. The regioselective and stereoselective nature of these transformations allows for the controlled introduction of substituents and the establishment of new stereocenters.

Synthesis of Pyrrolidines, Piperidines, and Azepanes

The transformation of this compound into larger saturated nitrogen heterocycles like pyrrolidines, piperidines, and azepanes is a testament to its utility as a synthetic precursor. These ring systems are prevalent in a vast number of biologically active compounds and natural products.

The synthesis of pyrrolidines , five-membered nitrogen-containing rings, can be achieved through the intramolecular cyclization of amino alcohols derived from the ring-opening of this compound. An innovative enzymatic platform has been developed for the construction of chiral pyrrolidines via the intramolecular C(sp³)–H amination of organic azides, a process that can be conceptually linked to the functionalization of aziridine-derived intermediates. nih.gov This highlights the potential for biocatalytic methods to afford these important heterocycles with high enantioselectivity.

The synthesis of piperidines , six-membered rings, from aziridine (B145994) precursors often involves ring-opening followed by a subsequent cyclization event. While direct examples starting from this compound are not extensively documented in readily available literature, the general strategy of using aziridine ring-opening reactions to construct piperidine (B6355638) scaffolds is a known synthetic approach. frontiersin.orgnih.gov For instance, the reductive amination of ϖ-amino fatty acids, a process that can be conceptually extended from aziridine-derived amino alcohols, has been shown to be an efficient method for preparing piperidines. nih.gov

The construction of azepanes , seven-membered nitrogen heterocycles, can be accomplished through ring expansion strategies of smaller rings. A notable strategy involves the photochemical dearomative ring expansion of nitroarenes, which, after a subsequent hydrogenolysis, provides complex azepanes. nih.gov While this method does not directly employ this compound, it showcases a modern approach to azepane synthesis that could potentially be adapted to aziridine-based starting materials. The general principle of ring expansion from smaller nitrogen heterocycles provides a conceptual pathway for future research in this area. nih.gov

| Target Heterocycle | Synthetic Strategy | Key Features |

| Pyrrolidines | Intramolecular C(sp³)–H amination of aziridine-derived intermediates | Biocatalytic, high enantioselectivity. nih.gov |

| Piperidines | Reductive amination of aziridine-derived amino alcohols | General and efficient method. nih.gov |

| Azepanes | Photochemical dearomative ring expansion of related precursors | Modern approach to complex azepanes. nih.gov |

Formation of Fused and Bridged Polycycles

The strategic use of this compound extends to the synthesis of more complex, three-dimensional structures such as fused and bridged polycyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activity.

The synthesis of fused heterocycles , where two or more rings share a common bond, can be achieved through tandem reactions initiated by the ring-opening of an aziridine. For example, a novel method for constructing functionalized dihydropyridinone rings involves the annulation of an amide tethered with an alkyne moiety, a strategy that could be applied to derivatives of this compound to access fused systems like phenanthroindolizidine and phenanthroquinolizidine alkaloids. frontiersin.org

Bridged polycycles , characterized by two rings sharing non-adjacent atoms, represent a more complex architectural challenge. The synthesis of bridgehead nitrogen heterocycles has been accomplished through various transition metal-catalyzed C–H activation and functionalization strategies. rsc.org While specific examples starting from this compound are not prominent, the general principles of intramolecular cyclization and C-H activation provide a framework for its potential application in this area. For instance, the synthesis of NN′-polymethylene-o-phenylenediamines and their subsequent reactions to form bridged 2,3-dihydro-1H-benzimidazoles demonstrates a viable route to such structures. rsc.org

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, either as a temporary chiral auxiliary to direct the stereochemical outcome of a reaction or as a precursor to chiral ligands for metal-catalyzed transformations.

As a chiral auxiliary , the phenyl and hydroxyl groups of this compound can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. A well-established concept in asymmetric synthesis is the use of oxazolidinones derived from amino alcohols as chiral auxiliaries. sigmaaldrich.com While many common oxazolidinones are derived from amino acids, the synthesis of an oxazolidinone from this compound would provide a novel and potentially advantageous auxiliary. The removal of the auxiliary after the desired transformation allows for the recovery of the chiral starting material, making the process more economical. researchgate.net

The conversion of this compound into chiral ligands for asymmetric catalysis represents a powerful application of this building block. Chiral ligands are crucial for the development of enantioselective transition-metal catalyzed reactions. For instance, chiral pyridine-aminophosphine ligands have been synthesized and successfully applied in the iridium-catalyzed asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines, achieving excellent enantio- and diastereoselectivity. rsc.org The synthesis of chiral P,N,N-ligands and their application in the asymmetric hydrogenation of a wide range of substrates further underscores the importance of developing new chiral ligand scaffolds. researchgate.net The synthesis of chiral aziridine ligands for the asymmetric alkylation with alkylzincs has also been reported, highlighting the potential of aziridine-based structures in catalysis. researchgate.net

| Application | Method | Key Outcome |

| Chiral Auxiliary | Formation of a chiral oxazolidinone derivative | High diastereoselectivity in alkylation and aldol reactions. sigmaaldrich.com |

| Ligand Precursor | Synthesis of chiral phosphine (B1218219) or pyridine-based ligands | High enantioselectivity in asymmetric hydrogenation and alkylation. rsc.orgresearchgate.netresearchgate.net |

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound and its derivatives can serve as valuable components in such reactions, leading to the rapid generation of diverse heterocyclic libraries.

The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. While direct participation of this compound as the amine component has not been extensively reported, its derivatives, such as the corresponding amino alcohol from ring-opening, could potentially be employed. The use of protic ionic liquids or microwave irradiation can enhance the efficiency of the Ugi reaction. nih.gov

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy carboxamide. organic-chemistry.org Similar to the Ugi reaction, derivatives of this compound could potentially be utilized as one of the components. The development of interrupted Passerini reactions further expands the scope of this transformation, allowing for the synthesis of novel peptidomimetics. nih.gov The use of four-membered heterocyclic ketones in Passerini and Ugi reactions demonstrates the versatility of these MCRs with strained ring systems. nih.gov

Role in Total Synthesis Strategies of Natural Products

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. The unique structural and stereochemical features of this compound make it an attractive starting material for the synthesis of complex, biologically active molecules, particularly alkaloids.

A notable example is the synthesis of (-)-epi-cytoxazone , an immunomodulator. While several syntheses start from other chiral precursors like (D)-(-)-4-hydroxyphenylglycine, the structural similarity to intermediates derivable from chiral aziridinemethanols suggests its potential as a key building block. researchgate.net The synthesis of this natural product often involves the construction of a 4,5-disubstituted oxazolidin-2-one ring, a structure that can be accessed from amino alcohol precursors.

The synthesis of various alkaloids often relies on the construction of specific heterocyclic cores. For instance, the synthesis of pyrrolizidine (B1209537) alkaloids like alexine (B40350) and its stereoisomers has been extensively studied, often employing chiral pool starting materials. The structural features of this compound make it a plausible precursor for the stereoselective synthesis of the pyrrolizidine skeleton.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through the use of safer solvents, renewable feedstocks, and energy-efficient processes. Future research in the synthesis of (1-Phenylaziridin-2-yl)methanol is expected to prioritize these aspects.

One promising avenue is the refinement of the Wenker synthesis, a classical method for preparing aziridines from 2-amino alcohols. organic-chemistry.orgnih.govyoutube.com A modified Wenker synthesis, which involves the conversion of amino alcohols to their sulfonic esters under mild conditions followed by cyclization, has been reported for other chiral aziridines. nih.gov Adapting this to this compound could offer a more sustainable route, particularly if it minimizes the use of hazardous reagents and simplifies purification.

Furthermore, the development of solvent-free or "on-water" synthetic protocols represents a significant step towards greener processes. researchgate.netresearchgate.net Exploring the synthesis of this compound under these conditions could lead to reduced solvent waste and potentially enhanced reaction rates. The use of recyclable heterogeneous catalysts, such as graphene oxide-copper ferrite (B1171679) nanocomposites, has shown promise in the synthesis of other heterocyclic compounds and could be investigated for the aziridination step. researchgate.net

| Green Synthesis Approach | Potential Advantages for this compound | Relevant Research Areas |

| Modified Wenker Synthesis | Milder reaction conditions, potentially higher yields. | Optimization of reaction conditions, use of greener sulfonylating agents. organic-chemistry.orgnih.gov |

| Solvent-Free/On-Water Synthesis | Reduced solvent waste, simplified workup, potential for rate enhancement. | Investigation of solid-state and aqueous reaction conditions. researchgate.net |

| Heterogeneous Catalysis | Catalyst recyclability, reduced metal leaching into the product. | Development of novel nanocomposite catalysts for aziridination. researchgate.net |

Exploration of Novel Catalytic Transformations and Reactivities

The high ring strain of aziridines makes them susceptible to ring-opening reactions, providing a versatile platform for the synthesis of a wide array of functionalized amines. nih.govutwente.nl Future research will undoubtedly focus on uncovering new catalytic systems that can control the regioselectivity and stereoselectivity of these transformations for this compound.

Lewis acid-catalyzed ring-opening reactions are a well-established method for the functionalization of aziridines. nih.gov Investigating a broader range of Lewis acids, including earth-abundant and environmentally benign metals, could lead to more sustainable and cost-effective processes. The use of chiral Lewis acids could also enable the desymmetrization of racemic this compound or the kinetic resolution of chiral mixtures, providing access to enantiomerically pure products.

Furthermore, the development of transition-metal-catalyzed cross-coupling reactions involving the C-N or C-C bonds of the aziridine (B145994) ring would open up new avenues for molecular complexity. For instance, palladium-catalyzed reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C2 or C3 position of the aziridine ring following a ring-opening event.

| Catalytic Transformation | Potential Outcome | Key Research Focus |

| Chiral Lewis Acid Catalysis | Enantioselective ring-opening, kinetic resolution. | Design and synthesis of novel chiral Lewis acids. |

| Transition-Metal Catalysis | C-C and C-X bond formation, access to complex molecular scaffolds. | Development of new palladium, copper, or nickel-catalyzed reactions. |

| Photoredox Catalysis | Mild and selective transformations under visible light. | Exploration of photocatalytic ring-opening and functionalization reactions. |

Integration into Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for process automation. The integration of the synthesis and transformations of this compound into flow chemistry is a key area for future development. chemistryviews.orgacs.orguc.ptnih.gov

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for managing the often-exothermic and rapid reactions of aziridines. chemistryviews.orgnih.gov This level of control can lead to higher yields, improved selectivity, and a reduction in the formation of byproducts. For example, the photochemical transformation of pyridinium (B92312) salts to bicyclic aziridines has been successfully demonstrated in a flow reactor, highlighting the potential for light-mediated reactions in continuous systems. acs.org

Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization algorithms, could further accelerate the discovery of new reactions and the production of libraries of this compound derivatives for biological screening. oup.com

| Flow Chemistry Aspect | Benefit for this compound Chemistry | Future Research Direction |

| Precise Reaction Control | Improved safety, higher yields, and selectivity. | Optimization of flow conditions for synthesis and ring-opening reactions. chemistryviews.orgnih.gov |

| Scalability | Facile scale-up from laboratory to production quantities. | Development of robust and scalable flow processes. |

| Automation and High-Throughput Screening | Rapid discovery of new derivatives and reaction conditions. | Integration with automated synthesis platforms and analytical tools. oup.com |

Design of Next-Generation Synthetic Methodologies

Looking beyond current paradigms, the design of next-generation synthetic methodologies for this compound will likely involve the convergence of different technologies and scientific disciplines.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. The identification or engineering of enzymes that can catalyze the asymmetric synthesis of this compound or its enantioselective ring-opening would be a significant breakthrough.

The combination of photochemistry and catalysis, known as photoredox catalysis, has emerged as a powerful tool for organic synthesis. Applying this technology to the chemistry of this compound could enable novel transformations under mild conditions, driven by visible light.